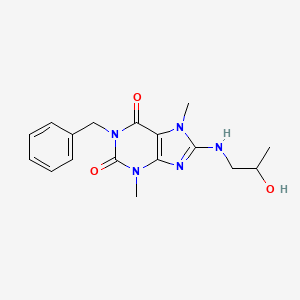

1-Benzyl-8-(2-hydroxy-propylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-8-(2-hydroxy-propylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione, also known as BW A868C, is a purine derivative with potential therapeutic applications. It is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE inhibitors have been shown to have a variety of physiological effects, including vasodilation, anti-inflammatory, and anti-cancer activities.

Wissenschaftliche Forschungsanwendungen

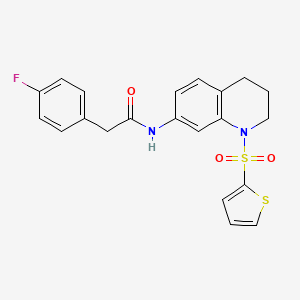

Psychotropic Potential and Serotonin Receptor Affinity

Studies have shown that derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including modifications similar to "1-Benzyl-8-(2-hydroxy-propylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione," exhibit potential psychotropic activity by targeting serotonin (5-HT) receptors. These compounds have been designed as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying antidepressant and anxiolytic properties in pharmacological evaluations. The affinity and selectivity profile of these compounds for serotonin receptors were determined using radioligand binding assays, highlighting their therapeutic potential in treating mood disorders (Chłoń-Rzepa et al., 2013)

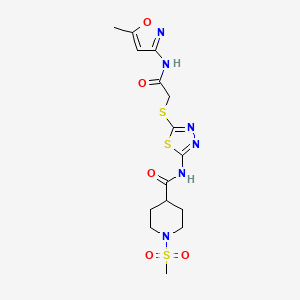

Analgesic and Anti-inflammatory Properties

Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, a class related to "1-Benzyl-8-(2-hydroxy-propylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione," revealed significant analgesic and anti-inflammatory effects. These compounds demonstrated stronger activity than reference drugs in in vivo models, suggesting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Cardiovascular Activity

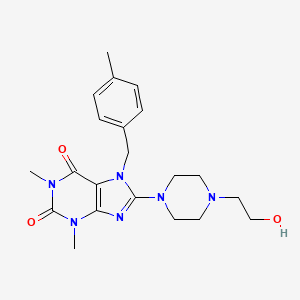

The cardiovascular activity of 8-alkylamino substituted derivatives of 1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has also been investigated. Some derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential for treating cardiovascular disorders. The affinity for alpha1- and alpha2-adrenoreceptors was weak, suggesting a selective action mechanism (Chłoń-Rzepa et al., 2004).

Green Chemistry Applications

In a different domain, "1-Benzyl-8-(2-hydroxy-propylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione" derivatives have been employed as catalysts in green chemistry. For example, theophylline, a structurally related compound, has been used as a catalyst for the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives under solvent-free conditions, highlighting the compound's role in promoting eco-friendly chemical reactions (Yazdani-Elah-Abadi et al., 2017).

Eigenschaften

IUPAC Name |

1-benzyl-8-(2-hydroxypropylamino)-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-11(23)9-18-16-19-14-13(20(16)2)15(24)22(17(25)21(14)3)10-12-7-5-4-6-8-12/h4-8,11,23H,9-10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBOGZMKKJDFKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Benzyl-8-(2-hydroxy-propylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2769232.png)

![N-[3-Cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769237.png)

![5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride](/img/structure/B2769241.png)

![N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea](/img/structure/B2769246.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2769248.png)

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2769251.png)